3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-9(7-15,10(11,12)13)8-5-3-2-4-6-8;/h2-6,14-15H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJGAAENQBPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)(C1=CC=CC=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation for Backbone Formation
The synthesis begins with the formation of the propanol backbone through a Claisen condensation between acetophenone and ethyl formate. This reaction generates benzoylacetaldehyde sodium salt, a critical intermediate for subsequent functionalization.
Reaction conditions :
Methylamine Condensation
The benzoylacetaldehyde sodium salt undergoes condensation with methylamine hydrochloride to introduce the methylamino group.
Procedure :
- Benzoylacetaldehyde sodium salt (29.4 mmol) is added to a solution of methylamine hydrochloride (148 mmol) in glacial acetic acid.
- The reaction proceeds at 25°C for 24 hours, forming 1-phenyl-3-methylamino-1-propen-1-one as a precipitate.
Key parameters :
- Glacial acetic acid acts as both solvent and catalyst.
- The precipitate is filtered, washed with cold water, and dried under vacuum (yield: 68–72%).
Reduction and Trifluoromethylation
Sodium Borohydride Reduction
The propenone intermediate is reduced to the corresponding propanol using sodium borohydride in acetic acid.
Steps :
- 1-Phenyl-3-methylamino-1-propen-1-one (3.7 mmol) is dissolved in glacial acetic acid.
- Sodium borohydride (21 mmol) is added incrementally at 5–10°C to prevent exothermic side reactions.
- The mixture is stirred for 4 hours, yielding 3-methylamino-1-phenyl-1-propanol.
Optimization :
Trifluoromethyl Group Introduction
The trifluoromethyl group is introduced via nucleophilic aromatic substitution using 4-chlorobenzotrifluoride.
Method :
- 3-Methylamino-1-phenyl-1-propanol reacts with 4-chlorobenzotrifluoride in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.
- Sodium hydride (NaH) serves as a base to deprotonate the hydroxyl group, facilitating substitution.
Challenges :
- Competing side reactions (e.g., elimination) are mitigated by maintaining anhydrous conditions.
- The crude product is purified via recrystallization from ethanol/water (yield: 60–65%).
Hydrochloride Salt Formation
Acid-Base Reaction
The free base is converted to the hydrochloride salt using concentrated hydrochloric acid.
Process :
- 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol (1.0 mmol) is dissolved in anhydrous ether.
- HCl gas is bubbled through the solution at 0°C until precipitation is complete.
- The precipitate is filtered and dried under vacuum (yield: 95–98%).
Quality control :
Stereochemical Considerations
Enantioselective Synthesis
The Mitsunobu reaction enables enantiomeric resolution using chiral catalysts.
Example :
- (R)- or (S)-1-(1-Naphthyl)ethylamine directs the configuration during the reaction with 3-[3-(trifluoromethyl)phenyl]propan-1-ol mesylate.
- Triphenylphosphine and diethyl azodicarboxylate facilitate the inversion, achieving >90% enantiomeric excess (ee).
Applications :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which can be further utilized in various synthetic applications .
Scientific Research Applications
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their differences:
Key Observations :
- Phenyl vs.
- Hydroxyl Group Presence : The hydroxyl group in the target compound enhances hydrophilicity compared to analogs like 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl, which may exhibit higher lipophilicity .
- Amine Substitution: Methylamino groups (target compound, Verapamil analog) versus primary amines (e.g., 1255946-09-8) influence basicity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .
Physicochemical and Pharmacological Comparisons
- LogP and Solubility: The trifluoromethyl and phenyl groups in the target compound increase hydrophobicity (higher logP), but the hydrochloride salt and hydroxyl group counterbalance this, improving aqueous solubility. In contrast, non-salt analogs like 2968-33-4 (primary amine) may exhibit lower solubility .
- Stereochemical Considerations: Enantiomers such as (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl () highlight the importance of chirality in biological activity, a factor that may apply to the target compound’s stereoisomers .
- Toxicity Profiles: notes that fluorinated compounds often lack comprehensive toxicological data. The methylamino group in the target compound could introduce unique metabolic pathways compared to primary amines or non-aminated analogs .
Biological Activity
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride is a chiral compound that has gained attention for its potential therapeutic applications. As a derivative of phenylpropanolamine, it exhibits sympathomimetic properties, making it relevant in the study of various biological activities and interactions.
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClF3N |
| Molecular Weight | 255.67 g/mol |
| Purity | 95% |
| CAS Number | 1804129-69-8 |
The biological activity of this compound primarily involves its interaction with adrenergic receptors. As a sympathomimetic agent, it mimics endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to:
- Vasoconstriction : Increased blood pressure due to vasoconstriction.
- Bronchodilation : Potential therapeutic effects in respiratory conditions.
The compound's mechanism also includes inhibition of neurotransmitter uptake, which may contribute to its pharmacological effects.
Case Studies
- Sympathomimetic Activity : A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts. This indicates a potential for developing antidepressants or anxiolytics based on this scaffold .
- Pharmacokinetics : In vitro studies have shown that the compound undergoes significant metabolic transformations, primarily through cytochrome P450 enzymes. The presence of the trifluoromethyl group alters the compound's metabolic pathways, potentially leading to prolonged effects in vivo .
- Therapeutic Applications : Research has indicated that similar compounds are being explored for treating conditions such as nasal congestion and hypotension due to their sympathomimetic properties.
Biological Activity Table
| Study Focus | Findings |
|---|---|
| Sympathomimetic Effects | Enhanced vasoconstriction and bronchodilation |
| Neurotransmitter Uptake | Inhibition of serotonin uptake by 6-fold compared to analogs |
| Metabolic Stability | Increased half-life due to trifluoromethyl modification |
Q & A
Q. How can the synthesis of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (typically 0–5°C for fluorinated intermediates) and solvent polarity (e.g., dichloromethane for better solubility of aromatic precursors). A two-step process is common: (1) condensation of methylamine with a trifluoromethyl ketone intermediate, followed by (2) hydrochlorination. Purification via recrystallization in ethanol/water mixtures enhances purity, while reaction progress is monitored using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to detect intermediates .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the methylamino group ( ppm) and trifluoromethyl moiety ( ppm). NMR resolves the quaternary carbon adjacent to the fluorine atoms.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula () with accurate mass matching.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystalline hydrochloride salt form .
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the adjacent carbon, favoring SN2 mechanisms under basic conditions (e.g., with KCO in DMF). Reaction kinetics can be studied using deuterated solvents to track isotopic labeling effects. Computational modeling (DFT calculations) predicts transition states and regioselectivity .
Advanced Research Questions
Q. What strategies resolve enantiomeric forms of this compound, and how do they differ in biological activity?
- Methodological Answer : Chiral resolution employs high-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases (e.g., Chiralpak® IA). Enantiomers are tested in vitro for receptor-binding affinity (e.g., serotonin or adrenergic receptors) using radioligand assays. Comparative studies show the (R)-enantiomer exhibits higher metabolic stability in liver microsomes due to steric shielding of the hydroxyl group .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with enzymes like monoamine oxidases. Parameters include:
Q. How to address contradictory data on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–12) at 37°C reveal:
- Acidic Conditions (pH <3) : Degradation via hydrolysis of the methylamino group (t = 24 h).
- Basic Conditions (pH >10) : Dehydrofluorination occurs, forming a conjugated diene byproduct.
Contradictions arise from solvent choice (aqueous vs. organic); kinetic modeling (Arrhenius plots) reconciles discrepancies .
Comparative Structural Analysis
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity (vs. Target Compound) |
|---|---|---|---|
| 2-Amino-3,3,3-trifluoropropan-1-ol | CHFNO | Lacks phenyl ring; simpler backbone | Lower receptor affinity (IC = 1.2 μM) |
| 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol | CHFNO·HCl | Phenyl and methylamino groups enhance lipophilicity | Higher blood-brain barrier penetration |
| (2R)-2-Amino-3,3,3-trifluoropropan-1-ol | CHFNO | Chiral center; no aromatic substitution | Reduced metabolic stability (t = 2 h) |
Source: Comparative data from PubChem and synthesis studies
Key Notes for Experimental Design
- Reaction Monitoring : Use in situ IR spectroscopy to track carbonyl intermediates during condensation.
- Purification : Avoid silica gel chromatography for fluorinated compounds due to strong adsorption; opt for flash distillation.
- Data Reproducibility : Document solvent moisture levels (<50 ppm) to prevent hydrolysis of the hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
